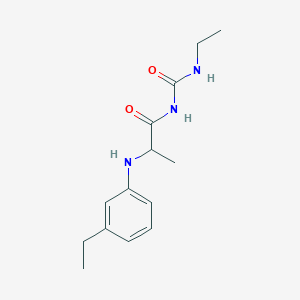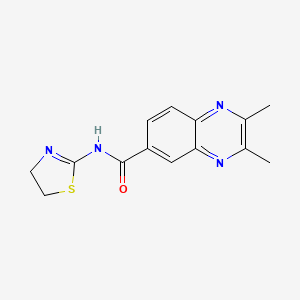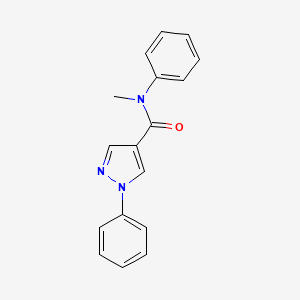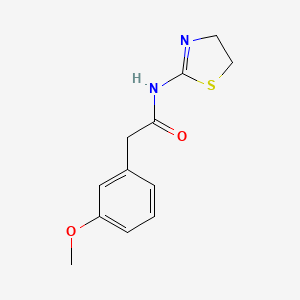
2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide, also known as EPN, is a chemical compound that has been widely used in scientific research. It is a potent acetylcholinesterase inhibitor and has been studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, which leads to an increase in the levels of acetylcholine in the brain. The increased levels of acetylcholine can improve cognitive function and memory.
Biochemical and Physiological Effects:
2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have neuroprotective effects, which can protect against the damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide in lab experiments is its potency as an acetylcholinesterase inhibitor. This makes it a useful tool for studying the role of acetylcholine in cognitive function and memory. However, one of the limitations of using 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide is its potential toxicity. 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide has been shown to be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide. One area of research is the development of 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide analogs that have improved potency and selectivity for acetylcholinesterase. Another area of research is the development of 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide-based therapies for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research on the potential toxicity of 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide and its analogs, in order to determine safe dosages for use in experiments.
Méthodes De Synthèse
The synthesis of 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide involves the reaction of 2-(3-ethylanilino)propanamide with ethyl isocyanate in the presence of a catalyst. The reaction yields 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide as a white crystalline solid with a melting point of 84-85°C. The purity of 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide can be determined by thin-layer chromatography or high-performance liquid chromatography.
Applications De Recherche Scientifique
2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting acetylcholinesterase, 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Propriétés
IUPAC Name |
2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-4-11-7-6-8-12(9-11)16-10(3)13(18)17-14(19)15-5-2/h6-10,16H,4-5H2,1-3H3,(H2,15,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCFFHIEMDVJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(C)C(=O)NC(=O)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7468310.png)
![3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7468331.png)


![2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7468341.png)
![2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B7468349.png)
![4-[2-[3-[2-Chloro-5-(trifluoromethyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]benzonitrile](/img/structure/B7468350.png)



![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)naphthalene-2-carboxamide](/img/structure/B7468377.png)
![4-[(4-Fluorophenyl)methylamino]benzenesulfonamide](/img/structure/B7468399.png)
![2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7468407.png)
![[4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate](/img/structure/B7468410.png)